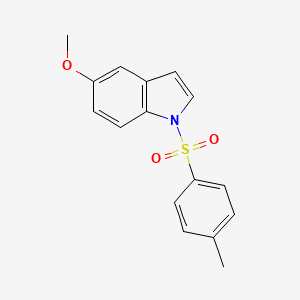

5-Methoxy-1-tosyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-3-6-15(7-4-12)21(18,19)17-10-9-13-11-14(20-2)5-8-16(13)17/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJXHHMYYCPWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472249 | |

| Record name | 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139717-71-8 | |

| Record name | 1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

electronic effects of tosyl group on 5-methoxyindole reactivity

Executive Summary

In the architecture of indole-based therapeutics, 5-methoxyindole represents a privileged scaffold due to its structural homology with serotonin and melatonin. However, its native reactivity is dominated by high electron density at C3, often leading to uncontrollable electrophilic substitution or polymerization.

This technical guide details the strategic deployment of the p-toluenesulfonyl (Tosyl/Ts) group at the N1 position. Beyond simple protection, the N-tosyl group acts as an electronic "switch," inverting the reactivity profile of the 5-methoxyindole core. By dampening the +M (mesomeric) effect of the methoxy group and exerting a strong -I/-M (inductive/mesomeric) withdrawal on the pyrrole ring, the tosyl group enables precise C2-regioselective functionalization via Directed Ortho Metalation (DoM), a transformation impossible in the unprotected substrate.

Part 1: Mechanistic Foundations

The Electronic Tug-of-War

The reactivity of N-tosyl-5-methoxyindole is defined by a competition between two opposing electronic forces:

-

C5-Methoxy Group (+M Effect): The oxygen lone pair donates electron density into the benzene ring, which communicates to the pyrrole ring, generally enriching the

-system and increasing susceptibility to oxidation. -

N1-Tosyl Group (-I, -M Effect): The sulfonyl group is a powerful electron sink.

-

Resonance (-M): It delocalizes the nitrogen lone pair into the sulfonyl

-orbitals (or -

Inductive (-I): The electronegative sulfur pulls density through the

-framework.

-

The Net Result: The N-tosyl group "wins" the battle for the nitrogen lone pair. This destroys the ambient nucleophilicity of C3 (the standard site of reactivity) and significantly acidifies the proton at C2.

Visualization: Electronic Redistribution & Activation

The following diagram illustrates the resonance decoupling and the resulting activation of the C2 position for lithiation.

Caption: The N-tosyl group sequesters the nitrogen lone pair, deactivating C3 nucleophilicity while the sulfonyl oxygens facilitate C2-lithiation via the Complex Induced Proximity Effect (CIPE).

Part 2: The Regioselectivity Shift (C3 C2)

In unprotected 5-methoxyindole, electrophiles attack C3 exclusively. Upon N-tosylation, the C3 position becomes electronically deficient. However, the C2 proton becomes the focal point of reactivity due to two factors:

-

Inductive Acidification: The electron-withdrawing nature of the N-Ts group lowers the pKa of the C2 proton, making it susceptible to deprotonation by strong bases (e.g., n-BuLi, LDA).

-

Chelation Control: The sulfonyl oxygen atoms can coordinate with the lithium cation of the base. This anchors the base in proximity to the C2 proton (the Complex Induced Proximity Effect or CIPE), ensuring exclusive C2-deprotonation over other potential sites on the methoxy-substituted benzene ring.

Data Summary: Reactivity Comparison

| Feature | Native 5-Methoxyindole | N-Tosyl-5-Methoxyindole |

| Primary Nucleophilic Site | C3 (Enamine-like) | None (Electron Deficient) |

| Primary Electrophilic Site | N1 (Hard), C3 (Soft) | C2 (via Lithiation) |

| C2-H Acidity | Low (pKa > 35) | Moderate (Deprotonation with n-BuLi) |

| Stability | Prone to oxidation/polymerization | Bench stable solid |

Part 3: Experimental Protocols

Protocol A: N-Tosylation (Protection)

Objective: Quantitative protection of the indole nitrogen to prevent side reactions.

Reagents:

-

5-Methoxyindole (1.0 equiv)

-

NaH (60% dispersion in oil, 1.2 equiv)

- -Toluenesulfonyl chloride (TsCl, 1.1 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solubilization: Dissolve 5-methoxyindole in anhydrous DMF at 0°C.

-

Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will typically turn from clear to a yellow/brown anion color.

-

Tosylation: Add TsCl (solid or solution in DMF) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Validation (TLC): Check for disappearance of starting material (polar) and appearance of product (non-polar).

-

Workup: Quench with ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine (

to remove DMF), dry over Na

Protocol B: C2-Lithiation and Trapping

Objective: Introduction of electrophiles at the C2 position.

Reagents:

-

N-Tosyl-5-methoxyindole (1.0 equiv)

- -Butyllithium (n-BuLi, 1.2 equiv, typically 1.6M or 2.5M in hexanes)

-

Electrophile (e.g., MeI, DMF, Iodine, 1.5 equiv)

-

THF (Anhydrous)

Workflow:

-

Cryogenic Setup: Dissolve N-tosyl-5-methoxyindole in THF under inert atmosphere. Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent attack on the sulfonyl group.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 15 minutes.

-

Incubation: Stir at -78°C for 1 hour. The solution may change color (often to a deep orange/red), indicating the formation of the C2-lithio species.

-

Trapping: Add the electrophile (neat or in THF) dropwise at -78°C.

-

Warming: Allow the reaction to warm slowly to RT over 2-3 hours.

-

Quench: Add saturated NH

Cl solution.

Protocol C: Deprotection (Mg/MeOH Method)

Objective: Removal of the Tosyl group without reducing the indole double bond.

While basic hydrolysis (KOH/MeOH) is standard, the Magnesium/Methanol method is milder and often preferred for sensitive 5-methoxy substrates to avoid side reactions.

Reagents:

-

C2-Substituted-N-Tosyl-Indole

-

Magnesium turnings (10 equiv)

-

Methanol (Dry)[1]

Workflow:

-

Dissolve substrate in MeOH (0.1 M).

-

Add Mg turnings.

-

Sonicate or stir vigorously at RT. Hydrogen gas will evolve.

-

Monitor by TLC. If reaction stalls, add small amounts of NH

Cl to activate the Mg surface. -

Note: 5-methoxyindole derivatives may deprotect slower than electron-deficient indoles due to the electron-donating nature of the methoxy group stabilizing the N-S bond.

Part 4: Experimental Logic & Troubleshooting

The following diagram outlines the decision-making process for synthesis and troubleshooting.

Caption: Operational workflow for C2-functionalization. Note the solvent switch in the deprotection step if the lipophilic 5-methoxy derivative resists solubility in pure methanol.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Lithiation | Temperature > -60°C | Maintain -78°C strictly. The C2-Li species can attack its own sulfonyl group (self-destruction) at higher temps. |

| Scrambling/C3 Attack | Insufficient Deprotonation | Ensure n-BuLi is titrated. The C2 proton is acidic, but the 5-OMe group pumps electron density, making it slightly less acidic than a 5-nitro analog. |

| Incomplete Deprotection | Solubility Issues | 5-methoxy-N-tosyl indoles are highly lipophilic. Pure MeOH may not dissolve them.[2] Use a THF:MeOH (2:1) mixture with Cs |

References

-

Gribble, G. W. (2000).[3] Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1.

-

Sundberg, R. J., & Russell, H. F. (1973). Syntheses with N-Protected Indoles. The Journal of Organic Chemistry.

-

Lila, C., et al. (2006).[2] Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters.

-

BenchChem. (2025).[4] The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.

-

PubChem. (2025).[5] N-Tosylindole Compound Summary. National Library of Medicine.

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Sulfonyl-Protected Indoles

Abstract

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials.[1] Its inherent reactivity, however, necessitates the use of protecting groups to achieve desired chemical transformations. Among these, sulfonyl-based moieties stand out for their robustness and profound electronic influence. This technical guide provides an in-depth analysis of the thermodynamic properties of N-sulfonyl-protected indoles. We will explore the thermodynamic basis for their stability, the energetic considerations of deprotection, the influence of the sulfonyl group on conformational preferences, and its role in dictating the thermodynamics of subsequent functionalization reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-driven understanding to guide rational synthesis design and optimization.

Introduction: The Rationale for Sulfonyl Protection in Indole Chemistry

The indole ring, while aromatic, possesses a high electron density, particularly at the C3 position, making it susceptible to undesired side reactions, especially under acidic conditions. Nitrogen protection is therefore a critical strategy in multi-step indole syntheses.[2] Sulfonyl groups (e.g., tosyl, mesyl, nosyl) are among the most effective N-protecting groups due to their powerful electron-withdrawing nature.[3] This property fundamentally alters the electronic landscape of the indole core, imparting significant stability and providing a thermodynamic handle to control reactivity. The sulfonyl group's ability to form strong covalent bonds and participate in specific, conformationally defined interactions makes it a vital tool in medicinal chemistry.[4] Understanding the thermodynamics governing these interactions is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Thermodynamic Stability of the N-Sulfonyl Indole Core

The defining characteristic of a sulfonyl group is its strong electron-withdrawing capacity, which is a direct consequence of the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This has profound thermodynamic implications for the stability of the protected indole.

Electronic Perturbation and Bond Energetics

The sulfonyl group drastically reduces the electron density on the indole nitrogen atom. This N-desactivation enhances the stability of the molecule by making the nitrogen lone pair less available for protonation or participation in polymerization reactions.[3] The stability of the N-S bond is a key thermodynamic parameter.

Table 1: Representative Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kJ/mol) | Notes |

|---|---|---|

| N-S | ~335 | The core linkage in N-sulfonylated compounds. |

| C-N | ~305 | For comparison (amine).[5] |

| S=O | ~522 | A very strong double bond contributing to the group's stability.[5] |

| C-S | ~272 | For comparison (thioether).[5] |

Values are approximate and can vary based on the specific molecular environment.

The high dissociation energy of the S=O bonds contributes significantly to the overall thermodynamic stability of the sulfonyl moiety itself. The N-S bond, while not exceptionally strong compared to a C-C bond, is kinetically robust, making sulfonyl groups resistant to a wide range of reaction conditions, a property often referred to as "orthogonality" in protecting group strategies.

Impact on Aromaticity

The electron-withdrawing nature of the sulfonyl group pulls electron density away from the pyrrole ring of the indole. While this stabilizes the molecule against electrophilic attack, it can subtly influence the overall aromaticity. Computational studies, particularly those employing methods like nucleus-independent chemical shift (NICS) calculations, are required to quantify this effect. Generally, the thermodynamic benefit of preventing unwanted side reactions far outweighs any minor perturbation to the core aromatic stabilization energy.

The Thermodynamics of N-Deprotection: A Kinetic Challenge

While thermodynamically stable, the N-sulfonyl group must eventually be removed in many synthetic sequences. This process is often the most challenging step and is governed by a high kinetic barrier, even if the overall reaction is thermodynamically favorable.

The deprotection typically proceeds via nucleophilic attack at the sulfur atom or reductive cleavage of the N-S bond.

Figure 1: Generalized Gibbs free energy profile for the deprotection of an N-sulfonyl indole.

The high activation energy (ΔG‡) makes these reactions slow and often requires harsh conditions, underscoring the thermodynamic stability of the starting material.

Experimental Protocol: Base-Mediated N-Detosylation

A common method involves using a strong base in a polar solvent to facilitate the removal of a tosyl group. Cesium carbonate in protic solvents has proven effective and mild.[6]

Objective: To remove the N-tosyl group from a substituted indole.

Materials:

-

N-tosyl indole derivative (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

Methanol (MeOH) / Dioxane mixture (e.g., 1:1)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification reagents (water, ethyl acetate, brine, silica gel)

Procedure:

-

To a solution of the N-tosyl indole in the MeOH/Dioxane solvent system, add cesium carbonate.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography to yield the deprotected indole.

Causality: The combination of a strong base (carbonate) and a nucleophilic solvent (methanol) facilitates the attack on the electrophilic sulfur center, leading to the cleavage of the N-S bond. The thermodynamics are driven by the formation of stable tosylate salts and the free indole.

Conformational Analysis and Rotational Barriers

The geometry around the sulfonyl group is tetrahedral, and there is a degree of rotational freedom around the N-S single bond. This rotation is not entirely free, as steric and electronic factors create a thermodynamic landscape of preferred conformations.

Figure 2: Key rotational axis in an N-sulfonyl indole.

The orientation of the bulky aryl or alkyl (R) group and the two oxygen atoms relative to the indole plane can influence the accessibility of adjacent sites, particularly the C7-H bond. For substrates with bulky C7 substituents, a significant rotational barrier may exist, leading to thermodynamically favored conformers that minimize steric clash. This can have a profound impact on the regioselectivity of subsequent reactions.

Thermodynamic Control in C-H Functionalization

One of the most powerful applications of N-sulfonyl protection is its ability to thermodynamically favor functionalization at the C2 position, a reversal of the innate reactivity of the indole core.

Unprotected indoles typically undergo electrophilic substitution at C3 (the kinetic product). The N-sulfonyl group, however, increases the acidity of the C2-H proton. Treatment with a strong base (e.g., n-BuLi) results in deprotonation at C2, forming a thermodynamically stable 2-lithioindole intermediate. This intermediate can then be trapped with various electrophiles.

Figure 3: Workflow for thermodynamically controlled C2-functionalization.

This strategy provides access to a vast array of 2-substituted indoles that are difficult to synthesize via other methods.[7] The thermodynamic preference for the C2-anion over the C3-anion is a cornerstone of modern indole synthesis.

Methods for Determining Thermodynamic Properties

The thermodynamic data that underpins our understanding is derived from both experimental and computational methods.

Experimental: Combustion Calorimetry

High-precision combustion calorimetry is a classic technique used to determine the standard enthalpy of formation (ΔfH°) of a compound.[8]

Workflow: Simplified Calorimetry Protocol

-

A precisely weighed sample of the sulfonyl-protected indole is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited, and the complete combustion releases heat, which is absorbed by the water and the bomb.

-

The temperature change of the water is measured with high precision.

-

By knowing the heat capacity of the calorimeter system, the energy of combustion is calculated.

-

From this, and the known enthalpies of formation of the products (CO₂, H₂O, SO₂, N₂), the standard enthalpy of formation of the sample is derived using Hess's Law.

This experimental data provides the ultimate benchmark for assessing the accuracy of computational models.[8][9]

Computational: Density Functional Theory (DFT)

Modern computational chemistry, particularly DFT, allows for the accurate prediction of thermodynamic properties.[10] It can be used to calculate Gibbs free energies of reaction, activation barriers, and bond dissociation energies, providing insights that are difficult or impossible to obtain experimentally.[11]

Figure 4: A typical workflow for a DFT-based thermodynamic calculation.

These calculations are invaluable for comparing the relative stabilities of different isomers, predicting the feasibility of a proposed reaction step, and understanding the electronic structure that dictates thermodynamic properties.

Conclusion

The thermodynamic properties of sulfonyl-protected indoles are a direct consequence of the potent electron-withdrawing nature of the sulfonyl group. This functional moiety imparts significant thermodynamic stability to the indole core, protecting it from degradation while simultaneously providing a powerful tool for directing reactivity. The high kinetic barrier to N-deprotection underscores this stability, while the thermodynamically favored formation of a C2-anion enables regioselective functionalization that is otherwise inaccessible. A comprehensive understanding of these thermodynamic principles, validated by both experimental calorimetry and computational modeling, is essential for professionals in organic synthesis and drug development to harness the full potential of the indole scaffold.

References

- Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI.

- Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Unknown Source.

- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Publishing.

- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate.

- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Unknown Source.

- Computed Gibbs free energy profile of the [3 + 2] cyclization: stepwise... ResearchGate.

- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications.

- Reductive desulfonylation. Wikipedia.

- Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC - NIH.

- Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.

- Common Bond Energies (D). Wired Chemist.

- Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. ResearchGate.

Sources

- 1. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.org [mdpi.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Common Bond Energies (D [wiredchemist.com]

- 6. researchgate.net [researchgate.net]

- 7. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 5-Methoxy-1-tosyl-1H-indole

Executive Summary

This technical guide details the regioselective functionalization of 5-Methoxy-1-tosyl-1H-indole , a "push-pull" indole scaffold critical in the synthesis of serotonin receptor modulators (e.g., 5-HT6 antagonists) and kinase inhibitors.

The presence of the electron-donating 5-methoxy group (C5-OMe) and the electron-withdrawing 1-tosyl group (N1-Ts) creates a unique electronic environment. While the 5-OMe group activates the benzene ring, the N-tosyl group significantly alters the reactivity of the pyrrole ring, suppressing typical C3-electrophilic attacks and enhancing C2-acidity.

This note provides two distinct, validated protocols:

-

Direct C2-H Arylation: Utilizing the N-tosyl group as a directing handle for atom-economical C-H activation.

-

C3-Selective Suzuki-Miyaura Coupling: A robust, stepwise approach via C3-bromination for high-fidelity library generation.

Strategic Analysis: The "Push-Pull" Electronic Map

To achieve reproducible results, one must understand the competing electronic effects governing this substrate.

-

N1-Tosyl Effect (The "Pull"): The sulfonyl group pulls electron density from the nitrogen lone pair. This prevents oxidation of the nitrogen and, crucially, increases the acidity of the C2-proton , making it susceptible to Concerted Metalation-Deprotonation (CMD) pathways.

-

C5-Methoxy Effect (The "Push"): The methoxy group donates electron density into the benzene ring. While this generally increases nucleophilicity, the N-tosyl group overrides this at the C3 position, making direct C3-H activation challenging without prior functionalization (e.g., halogenation).

Visualization: Reactivity & Workflow

The following diagram outlines the divergent pathways for regioselective functionalization.

Protocol A: Direct C2-Selective C-H Arylation

Objective: Introduction of an aryl group at the C2 position without pre-functionalization. Mechanism: The reaction proceeds via a CMD mechanism where the carbonate/acetate base assists in deprotonating the C2-H bond while the Pd(II) species coordinates to the indole. The N-Tosyl group is essential here; removing it (N-H) would lead to C3 selectivity or decomposition.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) — Note: Aryl Iodides are preferred over bromides for faster oxidative addition.

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10-20 mol%) or none (ligand-free conditions often work for C2).

-

Oxidant/Base: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or Cu(OAc)₂ (for oxidative coupling with boronic acids). Standard protocol uses Ag₂CO₃ as a base/halide scavenger.

-

Solvent: DMF or DMAc (Anhydrous).

Step-by-Step Methodology

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with this compound (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

-

Solvation: Add anhydrous DMF (5.0 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Heat the mixture to 100–110 °C in an oil bath. Stir vigorously for 12–16 hours.

-

Checkpoint: The reaction mixture will turn dark black (Pd black precipitation) toward the end. Monitor by TLC or LC-MS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver salts and Pd residues.

-

Purification: Wash the filtrate with water (3 x 15 mL) to remove DMF (critical to prevent streaking on columns). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Critical Note: The N-Tosyl group is labile under strong basic conditions (e.g., NaOtBu). Ag₂CO₃ is mild enough to maintain the protecting group while promoting the C-H activation.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at the C3 position. Strategy: Because direct C3-H arylation is difficult with the deactivating N-Ts group, we employ a "Bromination-Coupling" sequence. This is the industry standard for generating libraries of 3-aryl indoles.

Phase 1: Regioselective C3-Bromination

-

Dissolve this compound (1.0 equiv) in DMF (0.2 M).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.

-

Allow to warm to RT. The reaction is typically complete in <1 hour.

-

Result: The N-Ts group sterically hinders N-bromination, and the 5-OMe group directs electrophilic attack to C3.

-

Precipitate with water, filter, and dry to obtain 3-bromo-5-methoxy-1-tosyl-1H-indole .

Phase 2: The Suzuki Coupling

Mechanism: Standard Pd(0) cycle: Oxidative Addition (C-Br) -> Transmetalation (Boron) -> Reductive Elimination.

Materials

-

Substrate: 3-bromo-5-methoxy-1-tosyl-1H-indole (1.0 equiv)

-

Partner: Aryl Boronic Acid [Ar-B(OH)₂] (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM complex (3-5 mol%) — Robust against air/moisture.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Step-by-Step Methodology

-

Charging: To a reaction vial, add the 3-bromo-indole derivative (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl₂ (12 mg).

-

Inerting: Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL).

-

Reaction: Heat to 80–90 °C for 4–6 hours.

-

Observation: The biphasic mixture requires vigorous stirring to ensure phase transfer.

-

-

Workup: Dilute with DCM, wash with water and brine. Dry over MgSO₄.[2]

-

Purification: Flash chromatography.

-

Note on Deprotection: If the final target requires the free indole, the Tosyl group can be removed after this coupling step using NaOH/MeOH reflux or Mg/MeOH (mild).

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A - C2) | Homocoupling of Aryl Iodide | Switch solvent to DMAc; reduce Ag salt loading; ensure strictly anhydrous conditions. |

| Regioselectivity Loss (Protocol A) | Loss of N-Tosyl group | The base is too strong or temperature too high. Ensure temperature <120°C. Use Ag₂CO₃ or K₂CO₃, avoid alkoxides. |

| Protodebromination (Protocol B) | Reduction of C-Br bond | Often caused by excessive heating in alcohol solvents. Switch to pure Toluene or Dioxane. Reduce reaction time. |

| Black Precipitate (Early) | Catalyst Decomposition | "Pd Black" formation. Add additional ligand (PPh₃ or XPhos) to stabilize the Pd species. |

| Incomplete Conversion | Boronic Acid degradation | Protodeboronation of the coupling partner. Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h). |

References

-

Direct C2-Arylation of N-Substituted Indoles

- Title: Direct C-H bond arylation: selective palladium-catalyzed C2-aryl

- Source: PubMed / NIH (Lane et al.)

- Context: Establishes the CMD mechanism and selectivity rules for N-protected indoles.

-

Regiocontrol in Indole Functionalization

- Title: Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroarom

- Source: C

- Context: Comprehensive review of ligand and directing group effects on C2 vs C3 selectivity.

-

Suzuki Coupling of Indolyl Halides

-

Commercial Availability of Precursors

- Title: 5-methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (Analogous Precursor).

-

Source: King Scientific

- Context: Demonstrates the stability and viability of boronic esters in this specific scaffold class.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the C2-Borylation of 5-Methoxy-1-tosyl-1H-indole

Introduction: The Strategic Importance of C2-Borylated Indoles in Modern Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The selective functionalization of the indole ring is therefore of paramount importance for the development of novel molecular entities. Among the various positions on the indole ring, the C2-position presents a unique synthetic challenge. Direct functionalization at this site is often hampered by the intrinsic electronic properties of the indole nucleus, which favor reactions at the C3-position.

C2-borylated indoles have emerged as versatile synthetic intermediates, enabling a wide array of subsequent transformations through Suzuki-Miyaura cross-coupling and other boron-based reactions. This allows for the introduction of diverse substituents at the C2-position, providing access to a rich chemical space for drug discovery and materials development. This guide provides a detailed technical overview and a practical protocol for the C2-borylation of a specific, electronically modified substrate: 5-Methoxy-1-tosyl-1H-indole.

Mechanistic Insights: The Iridium-Catalyzed C-H Borylation Pathway

The direct C-H borylation of arenes and heteroarenes has been revolutionized by the development of transition metal catalysis, with iridium-based systems being particularly effective.[1] The generally accepted mechanism for the iridium-catalyzed C-H borylation of indoles involves a catalytic cycle that elegantly navigates the challenges of C-H bond activation and selective functionalization.

The reaction is typically initiated by the formation of an active iridium(III) tris(boryl) complex from an iridium(I) precatalyst, a ligand (often a bipyridine derivative), and a boron source such as bis(pinacolato)diboron (B₂pin₂). This active catalyst then coordinates to the indole substrate. The regioselectivity of the borylation is a crucial aspect of this transformation. While steric factors often dominate in the borylation of carbocyclic arenes, electronic effects can play a more significant role in heteroaromatic substrates like indole.[1] For N-protected indoles, C2-borylation is often favored. The reaction proceeds through an oxidative addition of the C-H bond to the iridium center, forming an iridium(V) intermediate. Subsequent reductive elimination furnishes the C2-borylated indole and regenerates the active iridium(III) catalyst, which can then re-enter the catalytic cycle.

Sources

Standard Procedure for N-Tosylation of 5-Methoxyindole: An Application Note and Protocol

Introduction: The Strategic Importance of N-Tosylation in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] 5-Methoxyindole, in particular, serves as a vital intermediate in the synthesis of compounds targeting cardiovascular and neurological diseases. The nitrogen atom of the indole ring, however, presents a unique challenge in multi-step syntheses. Its acidic proton and nucleophilic character can lead to undesired side reactions. Therefore, the protection of the indole nitrogen is a critical strategic consideration in the synthetic route design.

The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for the indole nitrogen.[2] Its electron-withdrawing nature effectively reduces the nucleophilicity of the indole ring, preventing unwanted reactions at the nitrogen and directing electrophilic substitution to other positions. Furthermore, the tosyl group is robust enough to withstand a variety of reaction conditions, yet it can be cleaved under specific conditions when desired. This application note provides a detailed, field-proven protocol for the N-tosylation of 5-methoxyindole, grounded in established chemical principles.

Mechanistic Rationale: A Tale of Acidity and Nucleophilicity

The N-tosylation of 5-methoxyindole proceeds via a two-step mechanism: deprotonation followed by nucleophilic attack. Understanding the acidity of the indole N-H proton is paramount to selecting the appropriate base for the reaction. The pKa of the N-H proton in unsubstituted indole is approximately 17 in DMSO. The electron-donating methoxy group at the 5-position is expected to slightly increase the electron density in the aromatic system, making the N-H proton slightly less acidic. A predicted pKa value for the N-H proton of 5-methoxyindole is around 16.70.[3] This acidity necessitates the use of a strong base to efficiently generate the indolide anion.

Sodium hydride (NaH) is a common and effective choice for this deprotonation. It is a non-nucleophilic, strong base that irreversibly deprotonates the indole, driving the equilibrium towards the formation of the sodium indolide salt and producing hydrogen gas as the only byproduct.

Once deprotonated, the resulting indolide anion is a potent nucleophile. The subsequent step involves the reaction of this nucleophile with p-toluenesulfonyl chloride (TsCl). The sulfur atom in TsCl is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. The indolide anion readily attacks this electrophilic sulfur center, displacing the chloride ion and forming the stable N-S bond of the desired N-tosylated product.

Figure 1: Mechanism of N-Tosylation of 5-Methoxyindole.

Experimental Protocol

This protocol details a standard laboratory procedure for the N-tosylation of 5-methoxyindole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 5-Methoxyindole | ≥98% | Commercially Available | 1006-94-6 | Store protected from light. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 | Highly reactive with water. Handle with care under inert atmosphere. |

| p-Toluenesulfonyl Chloride (TsCl) | ≥98% | Commercially Available | 98-59-9 | Corrosive and moisture sensitive. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | 109-99-9 | Use a freshly opened bottle or dry over sodium/benzophenone. |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 | For washing the NaH. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Prepared in-house | N/A | For quenching the reaction. |

| Saturated aq. Sodium Chloride (Brine) | N/A | Prepared in-house | N/A | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 | For drying the organic phase. |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

Figure 2: Experimental workflow for the N-tosylation of 5-methoxyindole.

-

Preparation of Sodium Hydride: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (1.2 equivalents). The flask is then placed under an inert atmosphere (Nitrogen or Argon). Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time using a cannula or syringe.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF, 5 mL per mmol of 5-methoxyindole) to the washed sodium hydride. Cool the resulting suspension to 0 °C using an ice bath.

-

Deprotonation: In a separate flask, dissolve 5-methoxyindole (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

-

Tosylation: Cool the reaction mixture back to 0 °C. Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).

-

Work-up: Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-methoxy-1-(p-tolylsulfonyl)indole as a solid.

Characterization of 5-Methoxy-N-tosylindole

The final product, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indole (CAS 139717-71-8), should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show the characteristic signals for the indole ring protons, the methoxy group protons, the tosyl group aromatic protons, and the tosyl methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.[2]

-

FTIR: The infrared spectrum should show the absence of the N-H stretching vibration (around 3400 cm⁻¹) present in the starting material and the appearance of strong S=O stretching bands (around 1350 and 1160 cm⁻¹).[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.[2]

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents and solvent were scrupulously dried, as sodium hydride is readily quenched by moisture. A slight excess of sodium hydride and tosyl chloride can be used to drive the reaction to completion.

-

Low Yield: Poor yields may result from incomplete deprotonation or side reactions. Ensure efficient stirring during the addition of reagents. If the substrate is particularly sensitive, conducting the entire reaction at 0 °C may be beneficial, albeit with a longer reaction time.

-

Side Reactions: The formation of byproducts can occur if the temperature is not controlled, or if reactive functional groups are present elsewhere in the molecule. The tosyl group itself can be susceptible to nucleophilic attack under certain conditions.

Conclusion

The N-tosylation of 5-methoxyindole is a robust and reliable transformation that is essential for the multi-step synthesis of complex indole-containing molecules. The protocol described herein, utilizing sodium hydride as a base, provides an efficient method for the protection of the indole nitrogen. Careful attention to anhydrous conditions and reaction monitoring are key to achieving high yields and purity. This application note serves as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

- Google Patents. (2020). Preparation method of 5-methoxyindole. CN110642770B.

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Al-Zoubi, R. M., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 22(9), 1465. [Link]

-

ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38947–38957. [Link]

-

Polak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

ChemRxiv. (2021). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link]

-

ResearchGate. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (2020). Molecules, 25(23), 5769. [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

Sources

- 1. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 2. preprints.org [preprints.org]

- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Chemical Space: Application Notes for Minisci-Type C-H Functionalization of 5-Methoxy-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. The Minisci reaction, a powerful tool for the homolytic substitution on heteroaromatic compounds, has emerged as a cornerstone strategy for the late-stage functionalization of drug candidates and agrochemicals.[1][2] This guide provides detailed application notes and protocols for the Minisci-type functionalization of 5-Methoxy-1-tosyl-1H-indole, a common scaffold in medicinal chemistry, opening avenues for rapid library synthesis and the exploration of novel chemical space.

Scientific Foundation: The Minisci Reaction on an Indole Scaffold

The indole nucleus is a privileged scaffold, present in a vast array of natural products and pharmaceuticals.[3] Its functionalization is of significant interest in drug discovery. The classical Minisci reaction typically involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[2] However, recent advancements, particularly in the realm of photoredox catalysis, have expanded the scope of this reaction to include more electron-rich systems like indoles.[3][4]

For the substrate This compound , the electronic landscape is dictated by the interplay of three key features:

-

The Indole Core: An inherently electron-rich aromatic system.

-

The 5-Methoxy Group: A strong electron-donating group, further increasing the electron density of the benzene portion of the indole.

-

The N-Tosyl Group: A strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but can influence the regioselectivity of radical additions.

This electronic push-pull system makes the prediction of regioselectivity a nuanced but critical aspect of experimental design. Generally, radical additions to N-protected indoles favor the C2 and C3 positions. The electron-withdrawing nature of the tosyl group is expected to render the C3 position more susceptible to nucleophilic radical attack. However, steric hindrance from the bulky tosyl group may also direct the incoming radical to the C2 position. The precise outcome will likely depend on the specific radical and the reaction conditions employed.

Mechanism of the Minisci Reaction

The Minisci reaction proceeds through a three-step mechanism:

-

Radical Generation: A carbon-centered radical is generated from a suitable precursor. This can be achieved through various methods, including oxidative decarboxylation of carboxylic acids, hydrogen atom transfer (HAT) from alkanes, or single-electron reduction of alkyl halides, often facilitated by photoredox catalysis.[5]

-

Radical Addition: The generated radical adds to the indole nucleus, forming a radical intermediate.

-

Rearomatization: The radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the final functionalized indole.[5]

Experimental Protocols: A Gateway to Diverse Functionality

The following protocols are designed as robust starting points for the Minisci-type functionalization of this compound. They are based on established methodologies for similar indole and N-heterocycle systems and should be optimized for each specific radical precursor.

Protocol 1: Classical Minisci Alkylation using Carboxylic Acids

This protocol is adapted from classical Minisci conditions and is suitable for the introduction of primary, secondary, and tertiary alkyl groups.

Reaction Scheme:

A representative classical Minisci alkylation.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 301.36 | 0.5 | 1.0 |

| Carboxylic Acid (e.g., Pivalic acid) | 102.13 | 2.5 | 5.0 |

| Silver Nitrate (AgNO₃) | 169.87 | 0.05 | 0.1 |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | 228.20 | 1.0 | 2.0 |

| Acetonitrile (MeCN) | - | 5 mL | - |

| Water (H₂O) | - | 5 mL | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and the carboxylic acid (2.5 mmol, 5.0 equiv).

-

Add acetonitrile (5 mL) and water (5 mL) to the flask and stir until the starting materials are dissolved.

-

Add silver nitrate (0.05 mmol, 0.1 equiv).

-

Heat the reaction mixture to 80 °C.

-

In a separate vial, dissolve ammonium persulfate (1.0 mmol, 2.0 equiv) in water (2 mL).

-

Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at 80 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Carboxylic Acid: A significant excess of the carboxylic acid is used to ensure efficient generation of the alkyl radical and to drive the reaction to completion.[5]

-

Silver Nitrate: Acts as a catalyst to facilitate the oxidative decarboxylation of the carboxylic acid by the persulfate oxidant.

-

Ammonium Persulfate: A strong oxidizing agent that initiates the radical formation.

-

Acetonitrile/Water Solvent System: A common solvent mixture for Minisci reactions that ensures the solubility of both the organic substrate and the inorganic salts.

Protocol 2: Photoredox-Mediated Minisci Alkylation with Alkyl Halides

This modern protocol utilizes visible light and a photoredox catalyst to generate alkyl radicals from readily available alkyl halides under mild conditions.[6]

Reaction Scheme:

A representative photoredox Minisci alkylation.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 301.36 | 0.2 | 1.0 |

| Alkyl Halide (e.g., 1-iodohexane) | 212.09 | 0.4 | 2.0 |

| fac-Ir(ppy)₃ | 654.78 | 0.004 | 0.02 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 0.4 | 2.0 |

| N,N-Dimethylformamide (DMF), degassed | - | 4 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv), the alkyl halide (0.4 mmol, 2.0 equiv), and the photocatalyst (0.004 mmol, 0.02 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed DMF (4 mL) and DBU (0.4 mmol, 2.0 equiv) via syringe.

-

Place the reaction mixture approximately 5-10 cm from a blue LED lamp and stir at room temperature.

-

Monitor the reaction by TLC. The reaction time can vary from 12 to 24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Photoredox Catalyst: The iridium or ruthenium complex absorbs visible light and initiates a single-electron transfer process to generate the alkyl radical from the alkyl halide.[7]

-

Organic Base (DBU): Acts as a mild base to neutralize the acid generated during the reaction and facilitate the final deprotonation step.

-

Degassed Solvent: The removal of oxygen is crucial as it can quench the excited state of the photocatalyst and participate in side reactions.

-

Inert Atmosphere: Prevents the interference of atmospheric oxygen and moisture.

Data Presentation: Anticipated Outcomes

The following table summarizes the expected functional groups that can be introduced onto the this compound scaffold using the described Minisci protocols, along with the corresponding radical precursors.

| Radical Type | Radical Precursor Example | Protocol | Expected Regioisomers | Potential Applications in Drug Discovery |

| tert-Alkyl | Pivalic Acid | 1 | C2 and/or C3 | Introduction of sterically demanding groups to probe binding pockets. |

| sec-Alkyl | Cyclohexanecarboxylic Acid | 1 | C2 and/or C3 | Modulation of lipophilicity and metabolic stability. |

| prim-Alkyl | 1-Iodohexane | 2 | C2 and/or C3 | Extension of alkyl chains for structure-activity relationship (SAR) studies. |

| Acyl | α-Keto acids | 1 or 2 | C2 and/or C3 | Synthesis of ketone-containing analogues as potential enzyme inhibitors. |

| α-Aminoalkyl | Amino acid derivatives | 2 | C2 and/or C3 | Incorporation of amino acid fragments to enhance solubility and target protein-protein interactions. |

Concluding Remarks for the Practicing Scientist

The Minisci reaction offers a powerful and versatile platform for the direct C-H functionalization of this compound. By leveraging both classical and modern photoredox-mediated protocols, researchers can rapidly access a diverse range of analogues with functionalities that are difficult to install using traditional methods. The protocols provided herein serve as a solid foundation for exploration, and it is anticipated that with careful optimization, high yields of the desired functionalized indoles can be achieved. This approach is particularly valuable in the context of drug discovery, where the ability to perform late-stage functionalization on a core scaffold can significantly accelerate the identification of new lead compounds.

References

- Minisci, F. (1971). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1971(01), 1-24.

- Procter, D. J., & Procter, L. D. (2020). Light-induced photoredox Minisci-type alkylations. Nature Reviews Methods Primers, 1(1), 1-20.

- BenchChem. (2025). Application Notes and Protocols for Green Chemistry Approaches to Indole Derivative Synthesis.

- Jiang, H., et al. (2019). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 24(12), 2286.

- González-Gómez, J. C., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7769–7774.

- Douglas, J. J., et al. (2018). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes. Chemical Science, 9(3), 677-682.

- Procter, D. J., & Ko, J. (2020). Recent Advances in Minisci-Type Reactions.

- Dong, J., & Wang, Q. (2021). Light‐induced photoredox Minisci‐type alkylations. Chinese Journal of Chemistry, 39(7), 1845-1856.

- Ravindran, J., et al. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Organic & Biomolecular Chemistry, 17(30), 7074-7094.

- Wang, Q., et al. (2022). Photocatalytic enantioselective Minisci reaction of β-carbolines and application to natural product synthesis. Chemical Science, 13(46), 13861-13867.

- Davies, H. M., & Thomson, R. J. (2017). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 139(46), 16649-16652.

- Phipps, R. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2005-2017.

- Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.

- Wu, J., et al. (2015). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters, 17(24), 6018-6021.

-

Organic Chemistry Portal. (2024). Indole synthesis. Retrieved from [Link]

- Reddy, B. V. S., et al. (2014). Asymmetric Friedel–Crafts addition of indoles to N-sulfonyl aldimines catalyzed by Cu(ii) chiral amino alcohol based Schiff base complexes. Catalysis Science & Technology, 4(11), 4068-4075.

- González-Gómez, J. C., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7769–7774.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Minisci reaction - Wikipedia [en.wikipedia.org]

- 3. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Preparation of 3-Substituted 5-Methoxy-1-Tosylindoles

This application note details the strategic synthesis of 3-substituted 5-methoxy-1-tosylindoles, a scaffold critical in the development of melatonin receptor agonists, kinase inhibitors, and anti-inflammatory agents.

Executive Summary & Strategic Analysis

The 5-methoxy-1-tosylindole core presents a unique synthetic challenge due to the competing electronic effects of its substituents. The 5-methoxy group is a strong electron-donating group (EDG) that activates the indole ring, particularly at the C3, C4, and C6 positions. Conversely, the 1-tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group (EWG) that deactivates the pyrrole ring and sterically hinders the N1 position.

Successful preparation of 3-substituted analogs requires a "Electronic Toggling" strategy:

-

Nucleophilic C3: Utilizing the natural high nucleophilicity of the free indole C3 position before introducing the deactivating tosyl group.

-

Protected Scaffold: Installing the tosyl group to protect the nitrogen and modulate reactivity for transition-metal catalyzed couplings (e.g., Suzuki-Miyaura).

This guide presents two distinct, high-fidelity protocols designed to navigate these electronic constraints.

Pathway Decision Matrix

| Target 3-Substituent | Recommended Route | Rationale |

| Aryl / Heteroaryl / Alkenyl | Protocol A (The "Universal Precursor") | Halogenation is regioselective on the free indole; N-protection is required for efficient Pd-catalyzed coupling. |

| Acyl / Formyl (Ketones/Aldehydes) | Protocol B (The "Classic" Electrophile) | Friedel-Crafts/Vilsmeier reactions fail or are sluggish on N-tosyl substrates due to ring deactivation. |

| Alkyl | Protocol A (via Coupling + Reduction) | Direct alkylation of N-tosylindoles is prone to C2/C3 mixtures; coupling is more controlled. |

Visualization of Synthetic Workflows

The following diagram illustrates the divergent strategies based on the desired final functionality.

Caption: Figure 1 outlines the strategic divergence. Route A (top) utilizes a brominated intermediate for cross-coupling, while Route B (bottom) installs carbonyls prior to sulfonation to avoid ring deactivation.

Protocol A: The "Universal Precursor" Method

Target: 3-Aryl, 3-Heteroaryl, or 3-Alkenyl derivatives.

Mechanism: Electrophilic Halogenation

Step 1: Regioselective C3-Bromination

Bromination must be performed before tosylation. The 5-methoxy group activates C4 and C6, but in the free indole, C3 remains the most nucleophilic site.

-

Reagents: 5-Methoxyindole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve 5-methoxyindole in DMF (0.2 M concentration) and cool to 0°C.

-

Add NBS dropwise as a solution in DMF over 30 minutes. Critical: Slow addition prevents over-bromination.

-

Stir at 0°C for 1 hour. Monitor by TLC (usually 30% EtOAc/Hexane).

-

Quench: Pour into ice-water containing 5% sodium thiosulfate (to neutralize excess Br2).

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 85-95%.

-

Checkpoint: 1H NMR should show the disappearance of the C3-H signal (approx.

6.4 ppm).

-

Step 2: N-Tosylation (Protection)

The tosyl group is installed using Sodium Hydride (NaH) to ensure complete deprotonation and rapid reaction.

-

Reagents: 3-Bromo-5-methoxyindole (from Step 1), NaH (60% in oil, 1.2 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), THF (anhydrous).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under Argon/Nitrogen.

-

Add 3-bromo-5-methoxyindole (dissolved in THF) slowly. Gas evolution (

) will be vigorous. -

Stir for 30 minutes at 0°C to ensure formation of the sodium indolide salt.

-

Add TsCl (solid or solution) in one portion.

-

Warm to room temperature and stir for 2-4 hours.

-

Workup: Quench with saturated

, extract with EtOAc, wash with brine, dry over

-

Yield Expectation: >90%.[1]

-

Data: The product 3-bromo-5-methoxy-1-tosylindole is a stable solid.

-

Step 3: Suzuki-Miyaura Cross-Coupling

The N-tosyl group prevents catalyst poisoning by the free N-H and suppresses side reactions.

-

Reagents: 3-Bromo-5-methoxy-1-tosylindole (1.0 equiv), Arylboronic Acid (1.5 equiv),

(5 mol%), -

Procedure:

-

Combine halide, boronic acid, and base in a reaction vial.

-

Add solvents and degas (sparge with Argon for 10 mins).

-

Add Pd catalyst and seal the vessel.

-

Heat to 90°C for 6-12 hours.

-

Purification: Silica gel chromatography.

-

Note: For sterically hindered boronic acids, switch to

or SPhos-Pd-G2.

-

Protocol B: The Direct Acylation Route

Target: 3-Formyl, 3-Acetyl, or 3-Benzoyl derivatives.

Mechanism: Friedel-Crafts/Vilsmeier

Rationale: Attempting to acylate after tosylation requires harsh conditions (e.g.,

Step 1: C3-Functionalization (Example: Vilsmeier-Haack Formylation)

-

Reagents: 5-Methoxyindole,

(1.1 equiv), DMF (excess). -

Procedure:

-

Cool DMF to 0°C. Add

dropwise to form the Vilsmeier reagent (white precipitate/slurry). -

Add 5-methoxyindole (dissolved in DMF) dropwise.

-

Stir at 0°C for 1 hour, then heat to 40°C for 1 hour.

-

Hydrolysis: Pour into ice/water. Basify to pH 9 with 2M NaOH.

-

Collect the solid 3-formyl-5-methoxyindole .

-

Step 2: N-Tosylation of Electron-Deficient Indole

Because the C3-acyl group withdraws electrons, the N-H proton is more acidic, but the nitrogen is less nucleophilic.

-

Modification: Use Phase Transfer Catalysis (PTC) to avoid anhydrous conditions, which is often cleaner for electron-deficient substrates.

-

Reagents: 3-Acyl-5-methoxyindole, TsCl (1.2 equiv), Toluene, 50% NaOH (aq), Tetrabutylammonium hydrogensulfate (TBAHS, 5 mol%).

-

Procedure:

-

Dissolve indole and TsCl in Toluene.

-

Add TBAHS and 50% NaOH.

-

Stir vigorously at room temperature. The biphasic mixture allows the deprotonated indole to react with TsCl at the interface.

-

Monitor by TLC. Complete usually in <2 hours.

-

Characterization & Quality Control

Key NMR Signatures

When validating the structure of 3-substituted 5-methoxy-1-tosylindoles , look for these diagnostic shifts (

| Proton Position | Chemical Shift ( | Diagnostic Feature |

| C2-H | 7.5 - 7.9 ppm | Shifts downfield significantly upon N-tosylation (vs. 7.0-7.2 in free indole) due to the electron-withdrawing sulfonyl group. |

| N-Tosyl (Ar-H) | 7.7 (d) & 7.2 (d) | Characteristic AA'BB' doublet pattern of the tosyl group. |

| N-Tosyl (Me) | 2.3 - 2.4 ppm | Singlet (3H). |

| 5-OMe | 3.8 - 3.9 ppm | Singlet (3H). Distinct from the Tosyl-Me. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Tosylation | Incomplete deprotonation or moisture. | Ensure NaH is fresh (grey, not white). Dry THF over molecular sieves.[2] |

| Regioisomers in Bromination | Addition too fast or temp too high. | Keep temp exactly at 0°C. Add NBS dropwise. 5-OMe activates C4/C6, so kinetic control is vital. |

| Desulfonylation (Loss of Ts) | Reaction conditions too basic/nucleophilic. | Avoid strong nucleophiles (e.g., NaOMe) after tosylation. The N-S bond is labile to nucleophilic attack. |

References

-

Regioselectivity of Indole Substitution

-

Bromination Protocols

- Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2005. (Details NBS specificity).

-

BenchChem Protocols. "Synthesis of 5-bromoindole derivatives." 4

-

N-Tosylation Methodology

-

Biological Relevance

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]

- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

Troubleshooting & Optimization

Technical Support Center: Detosylation of 5-Methoxy-1-Tosylindole

Case ID: 5-OMe-Indole-DeTs Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Decision Matrix

User Query: "I am struggling to remove the tosyl group from 5-methoxy-1-tosylindole. Standard hydrolysis is stalling, and I'm seeing impurities."

Scientist’s Analysis: The detosylation of 5-methoxy-1-tosylindole presents a unique challenge compared to unsubstituted indoles.[1] The 5-methoxy group is a strong electron-donating group (EDG).[1] This increases electron density within the indole ring, rendering the N-S bond thermodynamically stronger and less susceptible to simple nucleophilic attack (alkaline hydrolysis). Furthermore, the electron-rich indole core is prone to oxidative dimerization (forming bi-indoles) under harsh conditions.[1]

We recommend shifting from thermodynamic control (strong bases/heat) to kinetic control via Single Electron Transfer (SET) reductive cleavage.[1]

Method Selection Guide

Figure 1: Decision tree for selecting the optimal detosylation strategy based on substrate sensitivity and scale.

Troubleshooting: Common Failure Modes (Q&A)

Issue 1: Incomplete Conversion

Q: I am using KOH in Ethanol at reflux, but the reaction stalls at ~60% conversion after 24 hours. Adding more base doesn't help.[1]

A: This is a classic issue with electron-rich indoles. The 5-methoxy group donates electron density into the ring, reducing the electrophilicity of the sulfur atom in the sulfonyl group.

-

The Fix: Switch to Magnesium in Methanol (Mg/MeOH) . This method operates via a reductive radical mechanism (SET) rather than nucleophilic attack, bypassing the electronic resistance of the N-S bond.

-

Immediate Action: If you must stay with base hydrolysis, switch the solvent to a 2:1 mixture of THF:MeOH . The THF solubilizes the starting material better than pure ethanol, and the methanol acts as the nucleophile.

Issue 2: "New Spot" on TLC (Decomposition)

Q: The starting material is gone, but I see a new spot just below the product and the reaction mixture has turned dark brown/black.

A: You are likely observing oxidative dimerization . 5-methoxyindole is significantly more electron-rich than indole.[1] Under basic conditions in the presence of air, it can form radical cations that couple to form 2,2'-biindoles or polymerized tars.

-

The Fix: You must degas your solvents.[1] Sparge your reaction solvent with Nitrogen or Argon for 15 minutes before adding the base/reductant.

-

Pro-Tip: Add a sacrificial antioxidant like BHT (butylated hydroxytoluene) (1 mol%) if the problem persists.

Issue 3: Product Loss During Workup

Q: I see the product on TLC, but after aqueous workup, my yield drops drastically. Where did it go?

A: 5-methoxyindole has finite solubility in water, especially if the pH is not perfectly neutral.[1] Furthermore, if you used Mg/MeOH, the magnesium salts (methoxides/hydroxides) can form thick emulsions that trap your product.

-

The Fix:

Standard Operating Procedures (SOPs)

Protocol A: Reductive Cleavage with Mg/MeOH (Gold Standard)

Best for: High yield, preserving the electron-rich indole ring, and avoiding strong bases.

Materials:

-

5-Methoxy-1-tosylindole (1.0 equiv)[1]

-

Magnesium turnings (Mg, 5–10 equiv) – Must be fresh/shiny.

-

Anhydrous Methanol (0.1 M concentration relative to substrate)[1]

-

Ultrasonic bath (Optional but recommended)

Workflow:

-

Dissolution: Dissolve the substrate in anhydrous Methanol in a round-bottom flask.

-

Note: If solubility is poor, add dry THF (up to 20% v/v).[1]

-

-

Activation: Add 5 equivalents of Mg turnings.

-

Initiation: Stir vigorously at room temperature.

-

Observation: Hydrogen gas evolution (bubbling) indicates the reaction has started. If no bubbles appear after 5 mins, add a single crystal of Iodine (

) or sonicate for 30 seconds to activate the Mg surface.

-

-

Monitoring: The reaction is typically exothermic.[1] Monitor by TLC every 30 minutes.

-

Endpoint: Reaction is usually complete within 1-2 hours.[1]

-

-

Quench: Cool the flask in an ice bath. Slowly add saturated aqueous NH₄Cl until bubbling ceases and the grey suspension turns clear.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Mechanism of Action (SET): The Magnesium donates an electron to the antibonding orbital of the sulfonyl group, leading to homolytic cleavage.

Figure 2: Single Electron Transfer (SET) mechanism for Mg-mediated detosylation.[1]

Protocol B: Mild Base with Cesium Carbonate ( )

Best for: Small scales or when Mg is unavailable.

Materials:

-

Substrate (1.0 equiv)

- (3.0 equiv)

-

Solvent: THF:MeOH (2:1 ratio)

Workflow:

-

Add Methanol followed by solid

.[1] -

Stir at Room Temperature (20–25°C). Do not heat initially.[1]

-

Monitor by TLC.[1][3][4] If conversion is <10% after 4 hours, raise temperature to 50°C.

-

Workup: Evaporate volatiles first, then partition between Water and EtOAc.[1]

Comparative Data Analysis

| Parameter | Mg / MeOH (Recommended) | KOH / EtOH (Traditional) | TBAF / THF (Alternative) |

| Yield (Typical) | 92 - 98% | 50 - 70% | 80 - 85% |

| Reaction Time | 1 - 2 Hours | 12 - 24 Hours | 4 - 6 Hours |

| Temperature | RT (Exothermic) | Reflux (78°C) | Reflux (66°C) |

| Byproducts | Mg(OTs)₂ (Water soluble) | TsOH, Indole dimers | TBA-Tosylate (Hard to remove) |

| Compatibility | Excellent for 5-OMe | Poor (Oxidation risk) | Moderate |

References

-

Alonso, E., et al. (1997).[1][5] Reductive deprotection of sulfonamides and esters using Mg/MeOH. Tetrahedron, 53(42), 14355-14368.[1]

-

Fleming, I., et al. (2002).[1] The use of magnesium in methanol for the removal of the tosyl group. Journal of the Chemical Society, Perkin Transactions 1.

-

Bajwa, J. S., et al. (2006).[1] Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.[1]

-

Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Navigating Regioselectivity in the Functionalization of 5-Methoxy-1-tosyl-1H-indole: A Technical Support Guide

Welcome to the technical support center for the regioselective functionalization of 5-Methoxy-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of controlling reaction sites on the indole scaffold. Our aim is to equip you with the knowledge to not only solve common experimental challenges but also to understand the underlying chemical principles that govern regioselectivity.

Introduction to the Challenge: The Nuances of Indole Reactivity

The indole nucleus is a privileged scaffold in medicinal chemistry, but its functionalization can be a formidable challenge due to the presence of multiple reactive sites. The electron-rich nature of the indole ring generally directs electrophilic aromatic substitution to the C3 position.[1] However, the introduction of a methoxy group at the C5 position and a tosyl group on the nitrogen atom significantly alters the electronic landscape of the molecule, presenting both opportunities and challenges for achieving regioselectivity at other positions, namely C2, C4, C6, and C7.

The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, particularly at the C4 and C6 positions, while the electron-withdrawing tosyl group decreases the reactivity of the pyrrole ring, making C3 less favorable for electrophilic attack than in an unprotected indole. This interplay of electronic effects requires careful consideration and optimization of reaction conditions to achieve the desired constitutional isomer.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction on this compound not selective for the C3 position?

A1: The strong electron-withdrawing nature of the N-tosyl group significantly deactivates the pyrrole ring towards electrophilic attack. This diminished nucleophilicity at C3 can lead to competitive reactions at other positions, particularly the more electron-rich benzene ring, or may require harsher reaction conditions which can lead to side products.

Q2: How can I favor functionalization at the C2 position over the C3 position?

A2: Direct functionalization at C2 is challenging due to the inherent electronic preference for C3. The most common and effective strategy is to employ a directed lithiation approach. This involves deprotonation at the C2 position using a strong base like n-butyllithium or LDA, followed by quenching the resulting organolithium species with an electrophile. The tosyl group can act as a directing group in this context.

Q3: What is the best approach for functionalizing the benzene ring (C4, C6, or C7)?

A3: Functionalization of the benzene portion of the indole typically requires a directed metalation strategy. The methoxy group at C5 can direct ortho-lithiation to the C4 and C6 positions. Alternatively, a directing group can be installed at the C3 or N1 position to steer the reaction to a specific site on the benzene ring. Palladium-catalyzed C-H activation is also a powerful tool for this purpose.

Q4: Can I selectively functionalize the C4 versus the C6 position?